![molecular formula C20H25N5O2 B5876708 1,3-dimethyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5876708.png)
1,3-dimethyl-7-(3-methylbenzyl)-8-(1-piperidinyl)-3,7-dihydro-1H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related 3-methyl-3,7-dihydro-purine-2,6-dione derivatives has been explored, highlighting methods that may be applicable to the compound . Compounds bearing carboxybenzyl and 2-chloro/cyanobenzyl groups have shown moderate to good inhibitory activities against dipeptidyl peptidase IV, indicating a potential method for synthesizing similar structures with therapeutic relevance (Mo et al., 2015).
Molecular Structure Analysis
The molecular structure of purine derivatives, including those similar to the compound , reveals a complex interplay of hydrogen bonds and stacking interactions that contribute to their biological activities and physical properties. The analysis of these interactions provides insights into how modifications at specific sites can influence the overall behavior and reactivity of the molecule (Shukla et al., 2020).
Chemical Reactions and Properties
Chemical reactions involving purine derivatives often hinge on the reactivity of the purine moiety itself, including substitution reactions at available positions. These reactions are crucial for modifying the chemical properties of the compound for various applications, including therapeutic uses. The synthesis of 8-alkylamino and 7-(2-hydroxy-3-piperazinopropyl) derivatives has been noted for cardiovascular activities, indicating a method for altering the compound's properties for specific biological effects (Chłoń-Rzepa et al., 2004).
Physical Properties Analysis
The physical properties of purine derivatives, including solubility, melting point, and crystal structure, are influenced by their molecular geometry and intermolecular interactions. Detailed quantitative analysis of these interactions in similar compounds provides insights into the factors that govern their physical behaviors, which are essential for formulation and material design purposes.
Chemical Properties Analysis
The chemical properties of purine derivatives, such as acidity, basicity, and reactivity towards various chemical agents, are central to understanding their potential biological activities and interactions. Studies on the ionization and methylation reactions of purine-6,8-diones offer valuable information on how structural modifications can impact these chemical properties, guiding the development of compounds with desired activities and stability profiles (Rahat et al., 1974).
properties
IUPAC Name |
1,3-dimethyl-7-[(3-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O2/c1-14-8-7-9-15(12-14)13-25-16-17(22(2)20(27)23(3)18(16)26)21-19(25)24-10-5-4-6-11-24/h7-9,12H,4-6,10-11,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRRZFZPLUMWRSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)N(C3=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-7-(3-methylbenzyl)-8-(piperidin-1-yl)-3,7-dihydro-1H-purine-2,6-dione |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.